molecular formula C27H41NO8 B1674042 FR901464 CAS No. 146478-72-0

FR901464

Cat. No.: B1674042
CAS No.: 146478-72-0
M. Wt: 507.6 g/mol
InChI Key: PJKVJJDQXZARCA-AYSBKWRUSA-N
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Description

FR901464 is a natural product isolated from the bacterium Pseudomonas species No. 2663. It was first discovered by Fujisawa Pharmaceutical Company in 1996. This compound has garnered significant attention due to its potent anticancer activity and its ability to modulate RNA splicing by binding to specific components of the human spliceosome.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of FR901464 involves several key steps, including Corey Bakshi Shibata reduction, Achmatowicz rearrangement, Michael addition, and reductive amination. The synthesis starts with commercially available acetyl furan, which undergoes Corey Bakshi Shibata reduction to form a chiral intermediate. This intermediate is then subjected to Achmatowicz rearrangement to form a highly functionalized tetrahydropyran ring. Michael addition and reductive amination are used to further functionalize the molecule and construct the side chain .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity of its synthesis and the specificity of its biological activity. Most of the research focuses on laboratory-scale synthesis and the development of analogues to study its structure-activity relationship.

Chemical Reactions Analysis

Types of Reactions: FR901464 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the molecule to study its structure-activity relationship and to develop analogues with improved biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include Corey Bakshi Shibata reduction reagents, Achmatowicz rearrangement reagents, and Michael addition reagents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired stereochemistry and functionalization of the molecule .

Major Products: The major products formed from these reactions are highly functionalized tetrahydropyran rings and various analogues of this compound. These products are used to study the compound’s biological activity and to develop new therapeutic agents.

Scientific Research Applications

FR901464 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study complex natural product synthesis and to develop new synthetic methodologies. In biology, this compound is used to study RNA splicing and its role in gene expression. In medicine, it has shown potent anticancer activity against multiple human cancer cell lines, making it a promising candidate for the development of new anticancer therapies . Additionally, this compound is used in the development of biotinylated probes for isolating binding proteins and studying protein interactions .

Mechanism of Action

FR901464 exerts its effects by binding to specific components of the human spliceosome, namely splicing factor 3B subunit 1 and PHD finger protein 5A. This binding inhibits the spliceosome’s function, leading to the accumulation of pre-mRNA and the inhibition of RNA splicing. This mechanism of action is unique and has significant implications for the development of new anticancer therapies .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to FR901464 include pladienolide, herboxidiene, and thailanstatin A. These compounds also modulate RNA splicing and exhibit potent anticancer activity .

Uniqueness: What sets this compound apart from these similar compounds is its specific binding to splicing factor 3B subunit 1 and PHD finger protein 5A, as well as its unique structure that includes a highly functionalized tetrahydropyran ring. This unique structure and binding specificity contribute to its potent anticancer activity and make it a valuable compound for scientific research and therapeutic development .

Properties

CAS No.

146478-72-0

Molecular Formula

C27H41NO8

Molecular Weight

507.6 g/mol

IUPAC Name

[(E,2S)-5-[[(2R,5S,6S)-6-[(2E,4E)-5-[(4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

InChI

InChI=1S/C27H41NO8/c1-16(8-11-23-25(31)27(15-33-27)14-26(6,32)36-23)7-10-22-17(2)13-21(19(4)35-22)28-24(30)12-9-18(3)34-20(5)29/h7-9,11-12,17-19,21-23,25,31-32H,10,13-15H2,1-6H3,(H,28,30)/b11-8+,12-9+,16-7+/t17-,18-,19+,21?,22-,23+,25+,26-,27?/m0/s1

InChI Key

PJKVJJDQXZARCA-AYSBKWRUSA-N

Isomeric SMILES

C[C@H]1CC([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H](C3(C[C@@](O2)(C)O)CO3)O)C)NC(=O)/C=C/[C@H](C)OC(=O)C

SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR 901464;  FR-901464;  FR901464;  WB 2663B.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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